![molecular formula C15H17NO3 B2645204 N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide CAS No. 2411255-42-8](/img/structure/B2645204.png)
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide, also known as MBY-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. In addition, N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has been found to be unstable in solution, which may limit its use in certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide for different diseases.
Zukünftige Richtungen
Future research on N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide could focus on exploring its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. In addition, studies could investigate the pharmacokinetics and pharmacodynamics of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide to better understand its absorption, distribution, metabolism, and excretion in the body. Furthermore, the development of more stable analogs of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide could improve its efficacy and safety for clinical use.
Synthesemethoden
The synthesis of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide involves the reaction of 8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-ylamine with but-2-ynoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. Several studies have investigated the potential of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide as a therapeutic agent for different diseases, such as lung cancer, breast cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-5-14(17)16-12-6-7-19-15-11(12)8-10(2)9-13(15)18-3/h8-9,12H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVNMCXEBCECBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCOC2=C1C=C(C=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.